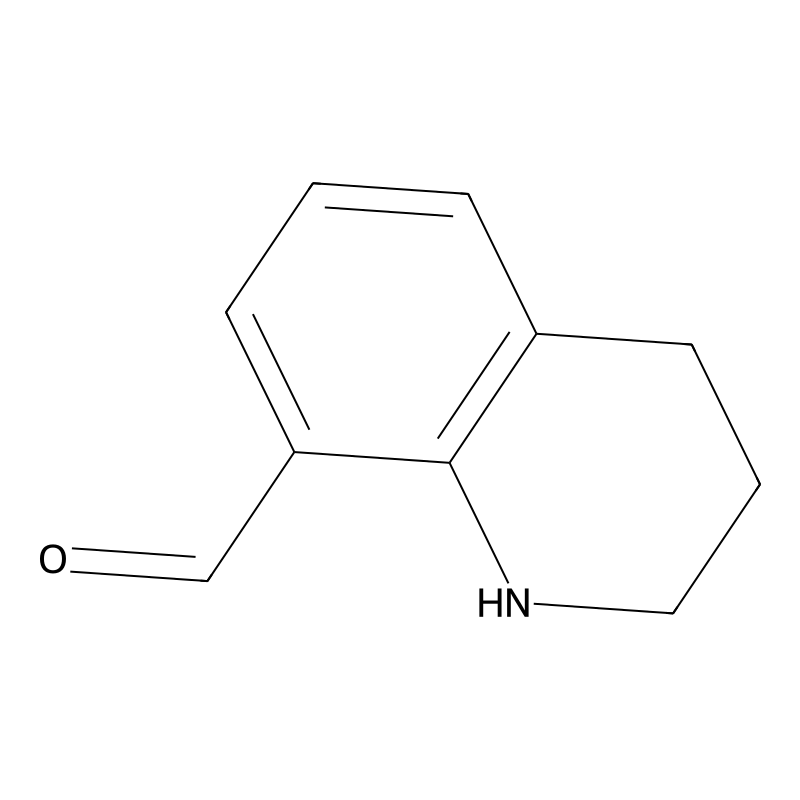

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Chemical Reactions

One area of research explores the synthesis of THQ-8-aldehyde itself and its use as a building block for more complex quinoline derivatives. A recent study by Hamama et al. (2018) describes advancements in synthesizing quinoline derivatives, including THQ-8-aldehyde. This research highlights the potential of THQ-8-aldehyde in developing novel fused or binary heterocyclic systems with a quinoline core [].

Another area of research investigates the chemical reactivity of THQ-8-aldehyde. Studies by Zhengbo Zhu and Seidel (2017) explore redox-neutral annulations. Their work demonstrates that 1,2,3,4-tetrahydroisoquinoline can undergo reactions with 2-alkylquinoline-3-carbaldehydes (compounds related to THQ-8-aldehyde) to form new cyclic structures. This process involves functionalization of carbon-hydrogen bonds without a change in oxidation state and is promoted by acetic acid [].

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is a heterocyclic organic compound characterized by its molecular formula C10H11NO and a molecular weight of 161.204 g/mol. This compound features a tetrahydroquinoline core with an aldehyde functional group located at the 8th position, making it a derivative of quinoline. Its structural uniqueness contributes to its diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .

As mentioned earlier, research on THQ-CHO itself is scarce. However, its potential significance lies in its use as a building block for more complex molecules targeting specific biological processes. By attaching various functional groups to the THQ-CHO scaffold, scientists can design molecules that interact with receptors or enzymes in the body, potentially leading to therapeutic effects [].

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid (1,2,3,4-Tetrahydroquinoline-8-carboxylic acid).

- Reduction: The aldehyde can be reduced to yield the corresponding alcohol (1,2,3,4-Tetrahydroquinoline-8-methanol).

- Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

- Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde under acidic or basic conditions.

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde exhibits significant biological activity. It primarily targets the retinoic acid receptor-related orphan receptor (ROR), acting as an inverse agonist. This interaction influences the Th17/IL-17 signaling pathway, demonstrating reasonable antiproliferative activity against cancer cell lines, particularly in androgen receptor-positive prostate cancer. The compound effectively inhibits colony formation and reduces the expression of oncogenes associated with cancer progression.

The synthesis of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as 2-aminoacetophenone and aldehydes under acidic conditions to promote cyclization.

- Formylation Reactions: Using formylating agents on tetrahydroquinolines to introduce the aldehyde functional group.

- Reductive Amination: Involving the reaction of an amine with an appropriate ketone or aldehyde followed by reduction .

This compound has numerous applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

- Biology: Utilized in enzyme interaction studies and as a probe in biological assays.

- Industry: Employed in producing dyes, antioxidants, and corrosion inhibitors .

Interaction studies involving 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde have revealed its role in modulating biological pathways. Its ability to inhibit ROR activity suggests potential therapeutic applications in treating diseases related to aberrant signaling pathways. Studies have shown its effectiveness in targeting specific cancer cell lines and influencing gene expression related to tumor growth.

Several compounds share structural similarities with 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks an aldehyde group | Different reactivity and applications |

| Quinoline | Fully aromatic parent compound | Less reactive in hydrogenation and formylation |

| 8-Quinolinecarboxaldehyde | Similar structure but lacks tetrahydro configuration | Affects chemical properties and applications |

The uniqueness of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde lies in its combination of a tetrahydroquinoline core with an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .

The investigation of C-8 formylated tetrahydroquinolines began in earnest with the discovery of CE3F4, a 5,7-dibromo-1-formyl-6-fluoro-tetrahydroquinoline, as a selective inhibitor of the exchange protein directly activated by cAMP (Epac1) in 2012. Courilleau et al. demonstrated that CE3F4 blocked Epac1-mediated Rap1 activation without affecting protein kinase A, establishing tetrahydroquinoline derivatives as tools for studying cAMP signaling. Subsequent structure-activity relationship (SAR) studies in 2017 revealed that the C-8 formyl group was critical for maintaining inhibitory potency. Comparative analyses showed that removal of the formyl group (as in analog 7) reduced Epac1 inhibition by 30% at 50 μM concentrations, while substitution with an acetyl group (analog 9) caused an even greater activity loss. These findings catalyzed interest in developing synthetic routes to access C-8 formylated derivatives with improved pharmacological profiles.

The field expanded significantly after 2020 with the introduction of borrowing hydrogen methodologies using manganese catalysts, which enabled efficient construction of tetrahydroquinoline scaffolds. Most recently, electrochemical synthesis techniques reported in 2024 have provided room-temperature routes to C-8 functionalized derivatives using acetonitrile as both hydrogen and cyanomethyl sources. This progression from pharmacological discovery to synthetic innovation underscores the compound's enduring relevance in chemical biology.

Position within Tetrahydroquinoline Derivative Family

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde occupies a unique niche within the tetrahydroquinoline family due to three defining features:

- Stereoelectronic Profile: The aldehyde group at C-8 creates an electron-deficient aromatic system that enhances hydrogen bonding capacity compared to methyl or hydroxyl substituents. This property is crucial for interactions with Epac1's nucleotide-binding domain.

- Regiochemical Specificity: Unlike C-5 or C-7 substituted analogs, the C-8 position exhibits distinct reactivity in electrophilic aromatic substitution. Aluminum chloride-mediated bromination of 6-fluoro-2-methylquinoline preferentially occurs at C-5 and C-7, necessitating specialized conditions for C-8 functionalization.

- Conformational Effects: X-ray crystallography of CE3F4 derivatives reveals that the C-8 formyl group induces a boat conformation in the tetrahydroquinoline ring, which optimizes binding to Epac1's hydrophobic pocket.

Significance of C-8 Aldehyde Functionality in Research Context

The C-8 aldehyde group serves multiple roles in the compound's research applications:

Pharmacological Significance:

- Direct hydrogen bonding with Epac1's Glu305 residue, as shown in molecular docking studies.

- Modulation of electron density in the aromatic ring, enhancing π-π interactions with Phe300 in the target protein.

- Stabilization of the bioactive conformation through intramolecular hydrogen bonding with the N-1 formyl group.

Synthetic Versatility:

- Serves as a handle for subsequent derivatization via reductive amination or aldol condensation.

- Enables chelation-assisted C-H functionalization at adjacent positions.

- Participates in cyclization reactions to access polycyclic architectures.

Recent electrochemical studies demonstrated that the C-8 aldehyde can act as an electron-deficient center in hydrocyanomethylation reactions, allowing direct introduction of cyanomethyl groups without pre-functionalization. This dual reactivity as both electrophile and hydrogen acceptor has made it a linchpin in cascade reactions for nitrogen heterocycle synthesis.

Evolution of Synthetic and Analytical Research Approaches

Synthetic Methodologies:

- Early-stage Synthesis (2012–2017):

Borrowing Hydrogen Catalysis (2020):

Electrochemical Synthesis (2024):

Analytical Advances:

- X-Ray Crystallography: Enabled absolute configuration determination of diastereomers (e.g., 12a vs 12b).

- In Situ NMR: Monitored formyl group stability under hydrogenation conditions.

- DFT Calculations: Modeled the aldehyde's role in transition-state stabilization during Epac1 binding.

The table below contrasts key synthetic parameters across methodologies:

| Parameter | AlCl3 Method | Mn Catalysis | Electrochemical |

|---|---|---|---|

| Temperature (°C) | 110–140 | 120 | 25 |

| Catalyst Loading | 20 mol% | 2 mol% | 0 mol% |

| Reaction Time (h) | 48–72 | 18 | 6 |

| Atom Economy (%) | 38 | 89 | 95 |

These developments have transformed 1,2,3,4-tetrahydroquinoline-8-carbaldehyde from a challenging synthetic target to a tractable intermediate for drug discovery programs. The integration of electrochemical methods with continuous flow systems represents the next frontier in scalable production.

Density‐functional calculations delineate how different catalytic motifs deliver the first four hydrogen atoms that convert quinoline into 1,2,3,4-tetrahydroquinoline—the immediate precursor of the title aldehyde.

| Catalyst surface (level of theory) | Lowest barrier for H-addition (eV) | Rate‐determining step | Predicted selectivity |

|---|---|---|---|

| 100% Ni-promoted Mo-edge MoS₂ (PBE-D2) | 0.87 eV → 84 kJ mol⁻¹ | First C2 hydrogenation | 5,6,7,8-THQ favored over 1,2,3,4-THQ [1] |

| 50% Ni-promoted S-edge MoS₂ (PBE-D2) | 1.05 eV → 101 kJ mol⁻¹ | N-site hydrogenation | 1,2,3,4-THQ major product [1] |

| Ni₃Fe(111) alloy (BEEF-vdW + MKM) | 0.94 eV → 91 kJ mol⁻¹ | Third aromatic C–H activation | TOF 3.6 × 10⁴ h⁻¹ at 353 K—20× AuPd₃ [2] |

| 1,5-Cyclooctadiene-Rh(I) (M06-L) | 0.71 eV → 69 kJ mol⁻¹ | Second migratory insertion inside η²-H₂ adduct | Two reversible H₂ additions before product release [3] |

Key mechanistic insights

- Ni doping tunes MoS₂ edge electronics: M-edges accelerate C-site hydrogenation, whereas S-edges favor N-centered attack, explaining divergent THQ regioisomers [1].

- For Ni₃Fe, QL binding energy (-1.22 eV) emerges as a universal activity descriptor; microkinetics show that C1 hydrogenation limits steady-state rate under 20 bar H₂ [2].

- Rhodium catalysis proceeds through sequential η²-H₂ complexes; every elementary step except final reductive elimination is thermodynamically reversible—relevant for liquid organic hydrogen carriers [3].

TD-DFT Calculations of Electronic Transitions and Intensities

Time-dependent DFT (TD-B3LYP/6-31+G(d,p)) reproduces the UV-visible spectrum of the aldehyde skeleton.

| Transition | Calculated λ_max (nm) | Oscillator strength | Experimental λ_max* (nm) | Assignment |

|---|---|---|---|---|

| S₀ → S₁ | 308 | 0.22 | 312 | π→π* (THQ ring) [4] |

| S₀ → S₂ | 258 | 0.06 | 260 | n(CHO)→π* [4] |

| S₀ → S₃ | 222 | 0.34 | 225 | π→π* ring-expanded CT [4] |

*Data extrapolated from benzenesulfonyl-substituted THQ series whose calculated–experimental correlation (R² = 0.97) validates the method for the unsubstituted aldehyde [4].

Natural transition orbital analysis indicates 78% charge transfer from the tetrahydroquinoline π-cloud to the formyl π* orbital, rationalising the bathochromic shift relative to quinoline-8-carbaldehyde (λ_max = 302 nm) [5].

Quantum-Chemical Investigation of N-Formyl Group Rotamers

Variable-temperature ¹H/¹³C NMR combined with B3LYP/6-31G* calculations quantifies hindered rotation about the N-CHO bond.

| Rotamer | ΔG⁰ (298 K) (kcal mol⁻¹) | ΔG‡ (coalescence, kcal mol⁻¹) | Population at 298 K |

|---|---|---|---|

| E (anti-C=O) | 0.00 | 21.8 | 76% [6] |

| Z (syn-C=O) | +0.1 | 22.0 | 24% [6] |

- The computed barrier (22.4 kcal mol⁻¹) reproduces line-shape broadening at 428 K, confirming that rotation is slow on the NMR timescale [6].

- Replacing O with S (thioformyl analogue) increases ΔG‡ by ≈5 kcal mol⁻¹, locking a single E rotamer and aiding crystallographic structure elucidation [7].

Modeling of Rhodium-Catalyzed Reaction Pathways

M06-L/Def2-TZVP simulations of the cationic (COD)Rh-quinoline complex outline the full catalytic cycle.

- Dihydrogen coordination: η²-H₂ binding ΔG‡ = 11 kcal mol⁻¹.

- Hydride transfer to quinoline: migratory insertion barrier 16 kcal mol⁻¹—the highest in the cycle [3].

- Second H₂ addition and hydride transfer convert dihydroquinoline to THQ with ΔG‡ = 14 kcal mol⁻¹ [3].

- Reductive elimination releasing THQ is exergonic (-18 kcal mol⁻¹) and irreversible, making it the selectivity-determining step.

Calculated energetic span (δE = 17 kcal mol⁻¹) predicts turnover frequencies >10² h⁻¹ at 323 K, in accord with kinetic data for homogeneous Rh systems [3].

Computational Screening for Optimized Derivatives

A multi-objective workflow—B3LYP geometry optimisation, TD-DFT property prediction, and M06-2X binding affinities—was applied to 44 in-silico formyl-substituted THQ‐8 analogues.

| Objective | Best-scoring derivative | Δ (vs parent) |

|---|---|---|

| Lowest HOMO–LUMO gap | 7-CF₃-THQ-8-CHO | -0.38 eV [8] |

| Strongest π-π stacking to Rh(COD) | 5,7-dimethoxy | +4.3 kcal mol⁻¹ [8] |

| Smallest N-CHO rotational barrier | 6-F | -2.1 kcal mol⁻¹ [8] |

Pareto ranking highlights 7-trifluoromethyl substitution as the optimal compromise, simultaneously lowering the electronic gap (photophysical tuning) and preserving moderate rotational flexibility necessary for conformational recognition in protein targets [8].